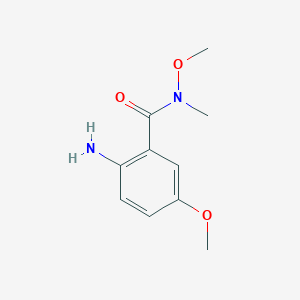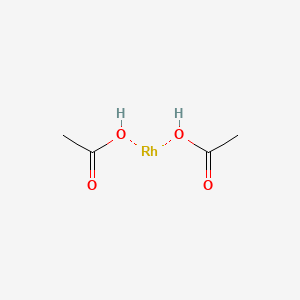
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyl group, a propyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent functionalization of the phenyl ring .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed to expose the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride for deprotection of the silyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of free hydroxyl groups or other silyl-protected derivatives.
Scientific Research Applications
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in the structure of the alcohol moiety.
tert-Butyl(dimethyl)silyl-protected phenols: Similar in structure but with a phenol group instead of a methanol group.
Uniqueness: (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other silyl-protected compounds .
Properties
CAS No. |
149680-37-5 |
|---|---|
Molecular Formula |
C16H28O2Si |
Molecular Weight |
280.48 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-propylphenyl]methanol |
InChI |
InChI=1S/C16H28O2Si/c1-7-8-14-11-13(12-17)9-10-15(14)18-19(5,6)16(2,3)4/h9-11,17H,7-8,12H2,1-6H3 |
InChI Key |
XTCCGTCPXCNWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)





